Cas no 70553-75-2 (Aflatrem)
Aflatrem structure
Product Name:Aflatrem
Numéro CAS:70553-75-2
Le MF:C32H39NO4
Mégawatts:501.656369447708
CID:565965
PubChem ID:107718
Update Time:2025-04-19
Aflatrem Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
- Aflatrem
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15
- ZEL123Y65D
- AFLATREME
- C20555
- Q27295396
- CHEMBL327558
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R-(3alpha,5balpha,7abeta,13balpha,13cbeta,15aalpha))-
- (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
- 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPEN-1-YL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R,5BS,7AS,13BS,13CR,15AS)-
- 70553-75-2
- 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPENYL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R-(3.ALPHA.,5B.ALPHA.,7A.BETA.,13B.ALPHA.,13C.BETA.,15A.ALPHA.))-
- UNII-ZEL123Y65D
- (3R,5bS,7aS,13bS,13cR,15aS)-\\ 9-(1,1-Dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-\\ hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-\\ benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
- CHEBI:181944
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R,5bS,7aS,13bS,13cR,15aS)-
- 19-Hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
- NS00127058
- DTXSID70990787
- NSC629669
- AKOS040761314
- 1,1-dimethylallyl-hydroxy-tetramethyl-[?]one
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, [3R-(3.alpha.,5b.alpha.,7a.beta.,13b.alpha.,13c.beta.,15a.alpha.)]-
- 5b-hydroxy-2,2,13b,13c-tetramethyl-9-(2-methylbut-3-en-2-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
- alpha,alpha-Dimethylallylpaspalinine
- HY-N7780
- CS-0137563
-
- Piscine à noyau: 1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1
- La clé Inchi: YVDJBQQJIDPRKP-SLUQHKSNSA-N
- Sourire: O[C@]12C3=CC([C@H]4C(C)(C)O[C@]3(CC[C@]1(C)[C@@]1(C)C3=C(C5C(=CC=CC=5N3)C(C=C)(C)C)C[C@@H]1CC2)O4)=O
Propriétés calculées
- Qualité précise: 501.28807
- Masse isotopique unique: 501.288
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 2
- Complexité: 1090
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.1
- Surface topologique des pôles: 71.6
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.26
- Point d'ébullition: 663.6°C at 760 mmHg
- Point d'éclair: 355.2°C
- Indice de réfraction: 1.643
- Le PSA: 71.55
- Pression de vapeur: 0.0±2.1 mmHg at 25°C
Aflatrem Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
Aflatrem PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3351-1 mg |
Aflatrem |
70553-75-2 | 1mg |
¥3635.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81040-5 mg |
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)- |
70553-75-2 | 5mg |
¥7200.0 | 2021-09-10 | ||
| TargetMol Chemicals | TN3351-5mg |
Aflatrem |
70553-75-2 | 5mg |
¥ 29500 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81040-5mg |
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)- |
70553-75-2 | ,98.0% | 5mg |
¥7200.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3351-5 mg |
Aflatrem |
70553-75-2 | 98% | 5mg |
¥ 29,500 | 2023-07-11 | |
| TargetMol Chemicals | TN3351-1 mL * 10 mM (in DMSO) |
Aflatrem |
70553-75-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 35400 | 2023-09-15 | |
| A2B Chem LLC | AH23471-1mg |
aflatrem |
70553-75-2 | 98.0% | 1mg |
$837.00 | 2023-12-30 | |
| A2B Chem LLC | AH23471-5mg |
aflatrem |
70553-75-2 | 98.0% | 5mg |
$910.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3351-1 ml * 10 mm |
Aflatrem |
70553-75-2 | 1 ml * 10 mm |
¥ 35400 | 2024-07-20 |
Aflatrem Littérature connexe
-
Shu-Ming Li Nat. Prod. Rep. 2010 27 57
-
Taro Ozaki,Atsushi Minami,Hideaki Oikawa Nat. Prod. Rep. 2023 40 202
-
Yudai Matsuda,Ikuro Abe Nat. Prod. Rep. 2016 33 26
-
Yudai Matsuda,Ikuro Abe Nat. Prod. Rep. 2016 33 26
-
John W. Blunt,Brent R. Copp,Robert A. Keyzers,Murray H. G. Munro,Michèle R. Prinsep Nat. Prod. Rep. 2016 33 382
70553-75-2 (Aflatrem) Produits connexes
- 57186-25-1(Paxilline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 764724-30-3(Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate)
- 1805098-81-0(Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
NewCan Biotech Limited
Membre gold
Fournisseur de Chine
Réactif
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif